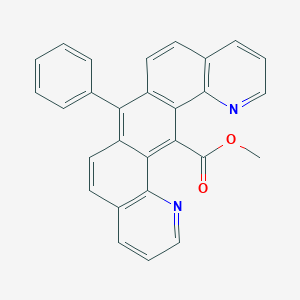

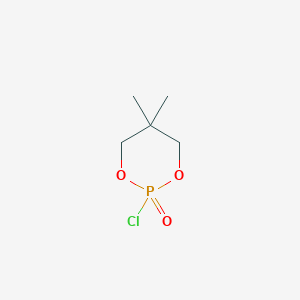

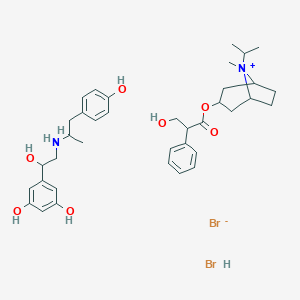

(R)-2-Benzyl-succinic acid 1-benzyl ester

Vue d'ensemble

Description

Benzyl esters are a type of organic compound that are commonly used in organic synthesis due to their stability and the ease with which they can be converted back into carboxylic acids . They are typically prepared through the reaction of carboxylic acids with benzyl alcohol .

Synthesis Analysis

The synthesis of benzyl esters can be achieved through the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . Another method involves the use of 2-benzyloxypyridine as a reagent .Molecular Structure Analysis

Benzyl esters have a benzene ring attached to a methylene group (−CH2−), which is then attached to the ester functional group .Chemical Reactions Analysis

Benzyl esters can undergo a variety of reactions. For example, they can be reduced to alcohols using hydrogen gas in the presence of a metal catalyst . They can also participate in cross dehydrogenative coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl esters can vary widely depending on the specific compound. For example, they can range from colorless liquids to white solids, and they may have a pleasant aromatic odor .Safety And Hazards

Orientations Futures

There is ongoing research into the synthesis and applications of benzyl esters. For example, new methods for the synthesis of benzyl esters are being developed, including the use of green solvents . Additionally, benzyl esters are being studied for their potential use in various industries, including the pharmaceutical industry .

Propriétés

IUPAC Name |

(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOHROMGBZHPE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Benzyl-succinic acid 1-benzyl ester | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)